3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring substituted with a bromophenyl group and a chloropyridinyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with 6-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its potential antimicrobial activity could be due to the inhibition of essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern.
3-(2-Bromophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a different position of the chlorine atom.
3-(2-Bromophenyl)-5-(6-fluoropyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization, making it a valuable compound for synthetic chemistry and research applications.
Properties
Molecular Formula |
C13H7BrClN3O |
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Molecular Weight |
336.57 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |
InChI Key |
UQOYCTVBSZDUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Br |
Origin of Product |
United States |
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